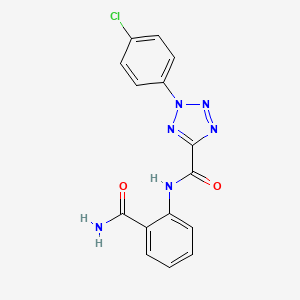
N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide typically involves a multi-step process. One common method starts with the reaction of 2-aminobenzamide with 4-chlorobenzoyl chloride to form an intermediate. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to form the tetrazole ring. The final product is obtained after purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azide derivatives.
科学研究应用
Chemistry
In chemistry, N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is a versatile moiety that can be functionalized to create a variety of derivatives.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Tetrazoles are known to exhibit antimicrobial, antifungal, and antiviral properties, making this compound a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
作用机制
The mechanism of action of N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes or receptors, leading to its bioactive effects.
相似化合物的比较
Similar Compounds
- N-(2-carbamoylphenyl)-2-phenyl-2H-tetrazole-5-carboxamide
- N-(2-carbamoylphenyl)-2-(4-methylphenyl)-2H-tetrazole-5-carboxamide
- N-(2-carbamoylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
Uniqueness
Compared to similar compounds, N-(2-carbamoylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide stands out due to the presence of the 4-chlorophenyl group. This group can enhance the compound’s reactivity and biological activity, making it a more potent candidate for various applications.
属性
IUPAC Name |
N-(2-carbamoylphenyl)-2-(4-chlorophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6O2/c16-9-5-7-10(8-6-9)22-20-14(19-21-22)15(24)18-12-4-2-1-3-11(12)13(17)23/h1-8H,(H2,17,23)(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQRDQKJTMACFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
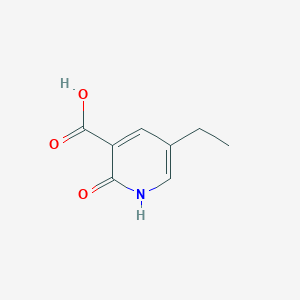
![3-(3-fluorophenyl)-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2693910.png)
![3-(Propan-2-yl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B2693911.png)
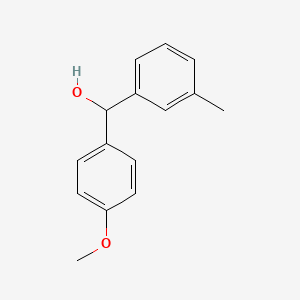
![7-(furan-2-yl)-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2693914.png)
![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(butan-2-yl)acetamide](/img/structure/B2693917.png)
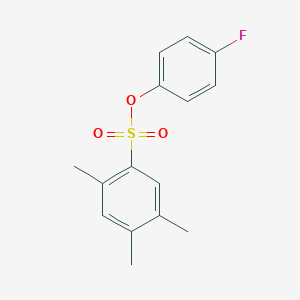
![N-(1-cyano-1-cyclopropylethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2693919.png)
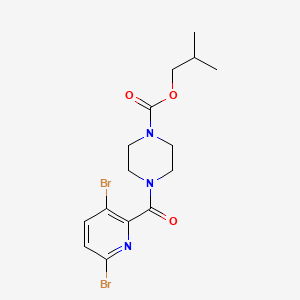
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2693922.png)
![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-5-methylpyridine](/img/structure/B2693925.png)
![10-(4-Fluorophenyl)-5-(3-nitrophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2693926.png)
![N-(3-chloro-4-methoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2693928.png)
![3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B2693931.png)
